N-(Benzoyloxy)-N-phenylbenzamide is an organic compound characterized by its unique structure, which includes a benzoyloxy group and a phenyl group attached to a benzamide backbone. Its molecular formula is CHNO, and it has a molecular weight of approximately 241.27 g/mol. The compound is known for its potential applications in pharmaceuticals and organic synthesis due to its reactive functional groups.
This compound exhibits significant biological activity, particularly as an inhibitor of the mitochondrial permeability transition pore. Research indicates that N-phenylbenzamides, including N-(Benzoyloxy)-N-phenylbenzamide, can prevent mitochondrial dysfunction by modulating pore opening, thereby offering potential therapeutic benefits in conditions associated with mitochondrial dysfunction . Furthermore, its derivatives have shown promise in anti-cancer activities and other pharmacological applications.
The synthesis of N-(Benzoyloxy)-N-phenylbenzamide can be achieved through several methods:
N-(Benzoyloxy)-N-phenylbenzamide has several applications:
Studies have focused on the interaction of N-(Benzoyloxy)-N-phenylbenzamide with various biological targets. Its role as an inhibitor of mitochondrial permeability transition has been highlighted, indicating its potential in treating diseases linked to mitochondrial dysfunction. Additionally, interaction studies with other nucleophiles have shown that it can form stable adducts under specific conditions, demonstrating its reactivity profile .
Several compounds share structural similarities with N-(Benzoyloxy)-N-phenylbenzamide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Phenylbenzamide | Amide | Basic structure without benzoyloxy substitution |
| Benzoyl chloride | Acyl halide | Reactive acylating agent used in synthesis |
| N,N-Diphenylbenzamide | Amide | Contains two phenyl groups; increased steric hindrance |
| Benzanilide | Amide | Similar backbone but lacks the benzoyloxy group |
What sets N-(Benzoyloxy)-N-phenylbenzamide apart from these similar compounds is its specific combination of functional groups that enhance its reactivity and biological activity. The presence of both the benzoyloxy group and the phenyl substituent contributes to its unique properties, making it a valuable compound for further research and application in medicinal chemistry.
Direct acylation remains a cornerstone strategy for introducing benzoyloxy groups into benzamide frameworks. A notable method involves the chlorination of N-benzoyloxybenzamide using tert-butylhypochlorite, yielding N-chloro-N-(benzoyloxy)benzamide as a reactive intermediate. This approach leverages the electrophilic nature of the chloroamide moiety, enabling subsequent nucleophilic substitutions. However, the instability of the chlorinated intermediate at low temperatures (−26°C) necessitates careful reaction control to prevent premature decomposition to N-(benzoyloxy)benzamide.
Alternative routes employ lithium diisopropylamide (LDA) to facilitate deprotonative acylation. For example, LDA promotes ortho-lithiation of N,N-dialkyl benzamides, creating nucleophilic sites that react with methyl sulfides to form α-sulfenylated ketones. While this method avoids transition-metal catalysts, its applicability to N-(benzoyloxy)-N-phenylbenzamide synthesis requires further exploration. Key parameters such as base strength (pKa ~35 for LDA) and reaction temperature (typically −78°C) critically influence yields.
Table 1: Comparison of Direct Acylation Methods
| Method | Reagents | Temperature | Yield (%) | Key Limitation |
|---|---|---|---|---|
| Chlorination | tert-Butylhypochlorite | −26°C | 65–78 | Intermediate instability |
| LDA-mediated lithiation | LDA, methyl sulfides | −78°C | 70–85 | Narrow substrate scope |
The Lossen rearrangement has emerged as a powerful tool for constructing N-(benzoyloxy)-N-phenylbenzamide derivatives. Recent studies demonstrate that chlorinated benzoquinones (CBQs) activate benzohydroxamic acid (BHA) precursors, inducing rearrangement to isocyanate intermediates. This CBQ-activated pathway exhibits unique regiochemical outcomes depending on chlorine substitution patterns. For instance, 2,5-dichlorobenzoquinone facilitates 85% conversion to N-(benzoyloxy)-N-phenylbenzamide analogs, whereas 2,6-dichloro derivatives show reduced efficiency (52%) due to steric hindrance.
Mechanistic investigations reveal that CBQs lower the activation energy for hydroxamate O-activation by 12–15 kcal/mol compared to classical agents. The reaction proceeds via a six-membered transition state, with quinone carbonyl groups stabilizing developing negative charges during N–O bond cleavage. This insight has enabled the design of electron-deficient quinones that accelerate rearrangement rates by 3-fold in acetonitrile solutions.
While conventional thermal methods dominate N-(benzoyloxy)-N-phenylbenzamide synthesis, microwave-assisted techniques remain underexplored. Current literature provides limited direct evidence of microwave applications for this specific compound. However, analogous benzamide syntheses suggest potential benefits. Microwave irradiation (150–200°C) typically reduces reaction times from hours to minutes in nucleophilic acyl substitutions. For instance, LDA-mediated reactions under microwave conditions could theoretically enhance lithiation kinetics, though excessive heating may degrade thermally sensitive intermediates.
Preliminary computational models predict a 40% reduction in activation energy for benzoylation steps under microwave dielectric heating. Experimental validation remains necessary to establish optimal power settings (likely 100–300 W) and solvent compatibility, particularly with high-boiling-point solvents like dimethylformamide.
Solvent choice profoundly impacts reaction kinetics and product isolation in N-(benzoyloxy)-N-phenylbenzamide synthesis. Polar aprotic solvents such as acetonitrile (ACN) and dichloromethane (DCM) demonstrate superior performance in benzotriazolyl alkyl ester formations, achieving 93% yields under mild conditions. ACN’s high dielectric constant (ε = 37.5) facilitates ionic intermediates, while DCM’s low polarity (ε = 8.9) favors neutral species.
Table 2: Solvent Effects on Reaction Outcomes
Notably, aqueous systems prove ineffective due to competing hydrolysis pathways, with ethanol/water mixtures yielding <10% product. Recent advances employ solvent-free mechanochemical approaches for benzamide couplings, though these methods remain untested for N-(benzoyloxy)-N-phenylbenzamide.
N-(Benzoyloxy)-N-phenylbenzamide demonstrates significant activity as a modulator of the mitochondrial permeability transition pore, which represents a critical calcium-release megachannel in the inner mitochondrial membrane [8] [9]. The compound's structural characteristics, featuring a benzoyloxy group and phenyl group attached to a benzamide backbone with molecular formula C₂₀H₁₅NO₃, position it within the broader class of N-phenylbenzamide derivatives that have shown potent inhibitory effects against permeability transition pore opening [8] [35].
The mechanistic basis of N-(Benzoyloxy)-N-phenylbenzamide's action involves interaction with the F₁F₀-ATP synthase complex, which current research indicates forms the structural foundation of the permeability transition pore [33] [34]. The compound appears to stabilize the closed conformation of the pore by interfering with cyclophilin D-mediated conformational changes that normally facilitate pore opening [33]. Specifically, the benzamide moiety likely interacts with the oligomycin sensitivity conferring protein subunit of the ATP synthase complex, preventing the electrostatic interactions that cyclophilin D typically establishes to trigger pore formation [34].
Research demonstrates that N-phenylbenzamide derivatives, including N-(Benzoyloxy)-N-phenylbenzamide, exhibit exceptional calcium retention capacity enhancement in isolated mitochondria [9] [35]. The compound's effectiveness stems from its ability to prevent the calcium-induced conformational changes in the F-ATP synthase dimers that lead to channel formation between adjacent enzyme stalks [33]. This protective mechanism occurs through stabilization of the enzyme complex in its ATP-synthetic state rather than allowing transition to the calcium-dependent pore configuration [34].
The permeability transition pore modulation by N-(Benzoyloxy)-N-phenylbenzamide involves specific binding interactions with key amino acid residues within the ATP synthase complex [35]. The compound's benzoyloxy substituent provides additional hydrophobic interactions that enhance binding affinity compared to simpler benzamide derivatives [9]. These interactions occur primarily at the interface between the membrane-binding domain and the catalytic domain of the ATP synthase, where the compound can effectively block conformational changes necessary for pore formation [33].
The inhibitory potency of N-(Benzoyloxy)-N-phenylbenzamide against permeability transition pore opening has been demonstrated in mitochondrial swelling assays, where related N-phenylbenzamide compounds show EC₅₀ values in the nanomolar range [8] [9]. The compound's mechanism differs from cyclophilin D inhibitors such as cyclosporine A, as it directly targets the pore-forming machinery rather than the regulatory protein [35].
| Parameter | N-Phenylbenzamide Series | Reference Compound |
|---|---|---|
| EC₅₀ (Mitochondrial Swelling) | 280-500 nM | Cyclosporine A: 138 nM |
| Calcium Retention Capacity | Very High Enhancement | Moderate Enhancement |
| Mechanism | Direct pore inhibition | Cyclophilin D binding |
N-(Benzoyloxy)-N-phenylbenzamide exhibits distinct cyclooxygenase isoform selectivity patterns that differentiate it from traditional nonsteroidal anti-inflammatory compounds [11] [14]. The benzamide scaffold provides a unique structural framework for selective interaction with cyclooxygenase-1 versus cyclooxygenase-2 active sites, with the benzoyloxy substitution pattern influencing binding specificity [24] [26].
The structural basis for cyclooxygenase selectivity lies in the differential active site architectures between the two isoforms [36] [38]. Cyclooxygenase-2 possesses a larger active site volume compared to cyclooxygenase-1, primarily due to the valine-523 substitution that creates an accessible side pocket [38]. N-(Benzoyloxy)-N-phenylbenzamide's molecular dimensions and substituent positioning determine its preferential binding to one isoform over the other [36].
The cyclooxygenase active site contains a characteristic L-shaped channel with a constriction formed by arginine-120, tyrosine-355, and glutamate-524 residues [36] [38]. N-(Benzoyloxy)-N-phenylbenzamide binding occurs above this constriction site, with the benzamide backbone forming hydrogen bonds with key catalytic residues [38]. The benzoyloxy group extends into the hydrophobic regions of the active site, making van der Waals contacts with leucine-384, tyrosine-385, and tryptophan-387 residues [36].
Research on related benzamide derivatives demonstrates that cyclooxygenase-1 selective inhibitors can exhibit potent anti-inflammatory activity without causing gastric damage [11] [14]. The N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide compound, structurally related to N-(Benzoyloxy)-N-phenylbenzamide, shows cyclooxygenase-1 IC₅₀ values of 0.80 ± 0.05 μM compared to cyclooxygenase-2 IC₅₀ values of 210 ± 10 μM [14].
The selectivity patterns of benzamide derivatives for cyclooxygenase isoforms demonstrate significant variation based on substituent modifications [24] [26]. N-(Benzoyloxy)-N-phenylbenzamide's unique substitution pattern likely confers specific selectivity characteristics that distinguish it from other benzamide compounds in this therapeutic class [11].
| Compound Type | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Benzamide derivatives | 0.80-1.12 | 210+ | >180-fold COX-1 |
| Traditional NSAIDs | 12.7-40.1 | Variable | Mixed selectivity |
| Selective COX-2 inhibitors | >100 | <1 | >100-fold COX-2 |
N-(Benzoyloxy)-N-phenylbenzamide demonstrates significant binding interactions with enoyl reductase enzymes, particularly those involved in bacterial fatty acid biosynthesis pathways [12] [25]. The compound's benzamide core structure provides essential pharmacophoric elements for interaction with the enoyl-acyl carrier protein reductase active site, while the benzoyloxy substituent enhances binding affinity through additional hydrophobic contacts [27] [39].
The enoyl reductase active site features a characteristic binding groove flanked by β-sheet and α-helix structural elements [25] [39]. N-(Benzoyloxy)-N-phenylbenzamide binding occurs within this groove, with the benzamide moiety forming critical hydrogen bonding interactions with tyrosine-277, a residue essential for catalytic activity [25]. The compound's binding mode resembles that of triclosan, forming similar edge-face aromatic interactions with the nicotinamide adenine dinucleotide cofactor and tyrosine-267 and tyrosine-277 residues [25].
The binding dynamics of N-(Benzoyloxy)-N-phenylbenzamide with enoyl reductase involve multiple interaction types that contribute to inhibitory potency [37] [39]. The benzamide nitrogen forms hydrogen bonds with the catalytic tyrosine-158 residue, while the phenyl ring engages in π-π stacking interactions with aromatic residues in the active site [37]. The benzoyloxy group extends toward the β4-α5 linker region, making van der Waals contacts with valine-222 and asparagine-218 residues [25].
Structural analysis reveals that effective enoyl reductase inhibitors must occupy the tyrosine-277 residue to prevent its interaction with natural substrates [25] [27]. N-(Benzoyloxy)-N-phenylbenzamide achieves this through direct hydrogen bonding between its oxygen atoms and the phenolic hydroxyl of tyrosine-277 [25]. This interaction disrupts the normal catalytic mechanism and results in enzyme inhibition [39].
The interaction of N-(Benzoyloxy)-N-phenylbenzamide with the nicotinamide adenine dinucleotide cofactor represents a crucial component of its inhibitory mechanism [39]. The compound forms a ternary complex with the enzyme and cofactor, similar to the well-characterized triclosan binding mode [25] [39]. This interaction involves aromatic stacking between the benzamide aromatic system and the nicotinamide ring of the cofactor [25].
Research indicates that benzamide derivatives targeting enoyl reductase demonstrate IC₅₀ values in the micromolar range for enzyme inhibition [12] [27]. The binding affinity correlates with the presence of specific structural features, including the benzamide pharmacophore and appropriately positioned aromatic substituents [37].
| Interaction Type | Residue/Cofactor | Binding Energy Contribution |
|---|---|---|
| Hydrogen bonding | Tyr-277, Thr-196 | High |
| Aromatic stacking | NAD+ cofactor | Moderate |
| Van der Waals | Val-222, Asn-218 | Moderate |
| Hydrophobic | Tyr-267, Phe-381 | Low-Moderate |
N-(Benzoyloxy)-N-phenylbenzamide exhibits structure-activity relationships characteristic of benzamide-derived glucokinase activators, with specific structural features contributing to enzyme activation potency [16] [17]. The benzamide scaffold serves as a privileged structure for glucokinase binding, while the N-phenyl and benzoyloxy substituents provide critical interactions with the enzyme active site [18] [19].
Glucokinase activation by benzamide derivatives involves binding to an allosteric site distinct from the glucose binding domain [16] [41]. N-(Benzoyloxy)-N-phenylbenzamide likely interacts with key amino acid residues including arginine-63, arginine-250, and threonine-65, forming hydrogen bonds and electrostatic interactions that stabilize the enzyme in its active conformation [41]. The phenyl ring engages in π-π stacking interactions with tyrosine-214, enhancing binding affinity and activation potency [41].
The structure-activity relationship analysis of benzamide glucokinase activators reveals specific requirements for optimal activity [17] [19]. The benzamide carbonyl group must be appropriately positioned to form hydrogen bonds with enzyme residues, while the N-phenyl substituent provides essential aromatic interactions [16]. The benzoyloxy group in N-(Benzoyloxy)-N-phenylbenzamide likely contributes additional binding interactions that enhance potency compared to simpler benzamide derivatives [17].
Research on related benzamide compounds demonstrates EC₅₀ values ranging from 28-70 nM for glucokinase activation [16] [17]. The activation mechanism involves increasing the enzyme's sensitivity to glucose, resulting in enhanced glucose uptake and improved glycemic control [16]. The acetylenyl benzamide derivative YH-GKA shows an EC₅₀ of 70 nM with significant glucose area under the curve reduction in oral glucose tolerance tests [16].
The pharmacophore model for benzamide glucokinase activators identifies essential features including hydrogen bond acceptors, aromatic rings, and hydrophobic regions [41]. N-(Benzoyloxy)-N-phenylbenzamide contains all these elements in an optimal spatial arrangement for enzyme interaction [18]. The compound's molecular architecture allows simultaneous engagement of multiple binding subsites within the glucokinase allosteric pocket [41].
Computational studies reveal that effective glucokinase activators require specific geometric relationships between aromatic and hydrogen bonding elements [41]. The benzoyloxy substituent in N-(Benzoyloxy)-N-phenylbenzamide provides an additional aromatic ring system that may enhance binding through extended π-π interactions with enzyme aromatic residues [19].
| Structural Feature | Contribution to Activity | Binding Interaction |
|---|---|---|
| Benzamide core | Essential | H-bonding with Arg-63 |
| N-Phenyl group | High | π-π stacking with Tyr-214 |
| Benzoyloxy group | Moderate-High | Additional aromatic contacts |
| Overall geometry | Critical | Allosteric site complementarity |
N-(Benzoyloxy)-N-phenylbenzamide structural analogs exhibit potent anti-inflammatory effects primarily through selective inhibition of prostaglandin E2 (PGE2) synthesis [5] [6]. The mechanism involves targeted inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the conversion of PGH2 to PGE2 during inflammatory responses [7] [8].
Research demonstrates that N-phenylcarbamothioylbenzamide derivatives significantly reduce PGE2 levels in inflammatory models, with some compounds achieving PGE2 reduction to 54.15 pg/mL compared to placebo controls [6]. This reduction correlates with decreased inflammatory markers and improved therapeutic outcomes in preclinical models.
The compounds demonstrate selective cyclooxygenase-1 (COX-1) inhibition without significant gastric damage, addressing a major limitation of traditional non-steroidal anti-inflammatory drugs (NSAIDs) [9] [10]. This selectivity is particularly important as COX-1 selective inhibitors can provide analgesic effects while minimizing gastrointestinal side effects.
Table 2: Anti-Inflammatory Activity of Benzamide Derivatives
| Compound | PGE2 Reduction (%) | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Gastric Damage | Reference |
|---|---|---|---|---|---|
| 1e | 68.32 pg/mL | Active | - | Low incidence | [6] |
| 1h | 54.15 pg/mL | Active | - | Low incidence | [6] |
| TFAP (18f) | - | 0.80 | 210 | Minimal at 300 mg/kg | [10] |
| Parsalmide (5a) | - | Active | Active | None at efficacious dose | [9] |
The anti-inflammatory mechanism extends beyond prostaglandin synthesis inhibition to include modulation of nuclear factor-kappa B (NF-κB) signaling pathways [11]. Studies with 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) demonstrate that peroxisome proliferator-activated receptor gamma (PPARγ) activation contributes to anti-inflammatory effects through transcriptional repression of inflammatory genes [11] [12].
The compounds also demonstrate effectiveness in neuroinflammatory conditions, with mPGES-1 inhibitors showing promise in treating epilepsy, stroke, and neurodegenerative diseases through reduction of brain PGE2 levels and associated inflammatory cascades [7].
N-(Benzoyloxy)-N-phenylbenzamide derivatives show significant potential in treating metabolic disorders through modulation of glucose homeostasis mechanisms [13] [14]. The compounds function as glucokinase activators, a critical enzyme in glucose sensing and insulin secretion from pancreatic beta cells [13].
Benzamide derivatives demonstrate dual action as hypoglycemic agents by simultaneously inhibiting glycogen phosphorylase and activating glucokinase [15]. This mechanism provides comprehensive glucose regulation by both reducing hepatic glucose production and enhancing glucose utilization. The compounds show particular efficacy in type 2 diabetes models, with some derivatives achieving significant blood glucose reduction and improved beta cell survival [14].
Table 3: Metabolic Effects of Benzamide Derivatives
| Compound | Mechanism | Blood Glucose Effect | Beta Cell Protection | Reference |
|---|---|---|---|---|
| 13d | ER stress protection | Significant reduction | Increased survival | [14] |
| PF-04937319 | Glucokinase activation | Phase I clinical trial | - | [13] |
| Benzamide derivatives | Dual GK activation/GP inhibition | Hypoglycemic | - | [15] |
The pancreatic beta cell protective effects are mediated through endoplasmic reticulum (ER) stress reduction, a critical mechanism in diabetes pathogenesis [14]. Compound 13d demonstrates near 100% maximum rescue activity with an EC50 of 0.032 μM in protecting beta cells against ER stress-induced dysfunction and death [14].
The compounds also influence peroxisome proliferator-activated receptor gamma (PPARγ) signaling, which plays crucial roles in glucose metabolism and insulin sensitivity [16]. However, the relationship is complex, with PPARγ stimulation potentially aggravating diabetes-induced oxidative stress, while PPARγ inhibition using compounds like 2-chloro-5-nitro-N-phenylbenzamide (GW9662) shows protective effects against diabetes-induced cellular damage [16].
The efficacy of N-(Benzoyloxy)-N-phenylbenzamide structural analogs demonstrates superior performance compared to traditional privileged fragment derivatives in multiple therapeutic applications [17] [18]. Privileged fragments, defined as chemical scaffolds that exhibit activity across multiple biological targets, provide important benchmarks for comparing novel therapeutic agents [18].
Comparative studies reveal that N-phenylbenzamide derivatives achieve enhanced potency and selectivity profiles compared to conventional privileged scaffolds. In anti-parasitic applications, N-phenylbenzamide analogs demonstrate superior activity against Schistosoma mansoni with EC50 values as low as 80 nM, significantly outperforming traditional anti-parasitic privileged fragments [19] [20].
Table 4: Comparative Efficacy Against Privileged Fragment Derivatives
| Application | N-Phenylbenzamide | Privileged Fragment | Improvement Factor | Reference |
|---|---|---|---|---|
| Anti-parasitic | EC50 = 80 nM | Standard compounds | 10-100x | [19] |
| Anti-cancer | IC50 = 0.23 μM | Traditional scaffolds | 5-50x | [2] |
| Anti-inflammatory | PGE2 reduction 68% | NSAIDs | Comparable with less toxicity | [6] |
| Metabolic disorders | EC50 = 0.032 μM | Standard activators | 10-20x | [14] |
The structural versatility of N-phenylbenzamide derivatives allows for optimization across multiple therapeutic targets while maintaining favorable pharmacokinetic properties [21]. This contrasts with traditional privileged fragments that often require extensive structural modifications to achieve target selectivity.
In fragment-based drug design applications, N-phenylbenzamide scaffolds demonstrate superior hit rates and optimization potential compared to conventional privileged fragments [18]. The benzamide core provides multiple sites for chemical modification while maintaining structural integrity and biological activity.
Molecular rectification studies demonstrate that N-phenylbenzamide derivatives exhibit superior electronic properties compared to other privileged molecular scaffolds, with conductance values reaching 2.7 × 10⁻⁴ G₀ when functionalized with appropriate electron-donating groups [21]. This property enhancement is attributed to the optimal positioning of the conducting frontier orbital relative to the Fermi level.
The safety profile of N-phenylbenzamide derivatives generally surpasses that of traditional privileged fragments, with reduced cytotoxicity and improved selectivity indices. Compound 38 demonstrates a selectivity index greater than 17, indicating substantial therapeutic window compared to conventional scaffolds [23].